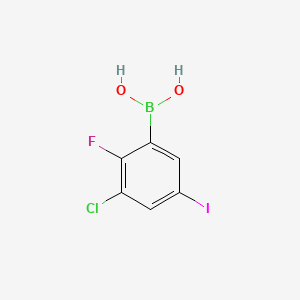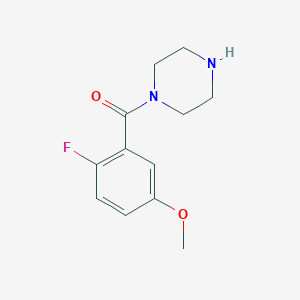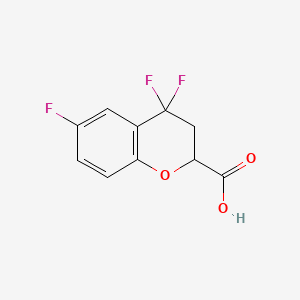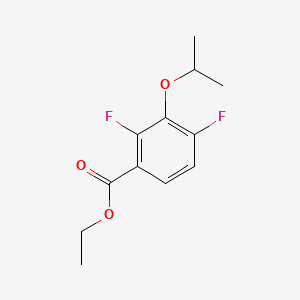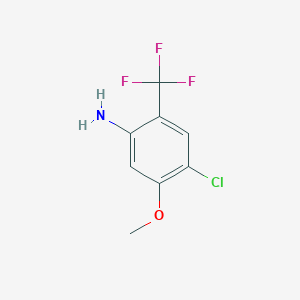
(S)-2-Fmoc-amino-3,3-difluoropropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Fmoc-amino-3,3-difluoropropanoic acid is a fluorinated amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and two fluorine atoms on the propanoic acid backbone. This compound is of interest in the field of medicinal chemistry and peptide synthesis due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Fmoc-amino-3,3-difluoropropanoic acid typically involves the following steps:
Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.
Fluorination: The introduction of fluorine atoms is carried out using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require low temperatures and anhydrous solvents to prevent side reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Fmoc-amino-3,3-difluoropropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF (dimethylformamide).
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents such as HATU or EDCI.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.
Coupling: HATU or EDCI in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Major Products
Substitution: Products with new functional groups replacing the fluorine atoms.
Deprotection: The free amino acid without the Fmoc group.
Coupling: Peptides or peptide derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Fmoc-amino-3,3-difluoropropanoic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of fluorinated peptides, which can have enhanced stability and bioactivity.
Medicinal Chemistry: Investigated for its potential as a drug candidate or as a component in drug design due to its unique structural properties.
Biological Studies: Used in the study of enzyme-substrate interactions and protein engineering.
Industrial Applications: Employed in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of (S)-2-Fmoc-amino-3,3-difluoropropanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides. In medicinal chemistry, its fluorinated structure can enhance the binding affinity and selectivity of drug candidates to their molecular targets. The presence of fluorine atoms can also influence the compound’s metabolic stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Fmoc-amino-3-fluoropropanoic acid: Similar structure but with only one fluorine atom.
(S)-2-Fmoc-amino-3-chloropropanoic acid: Contains a chlorine atom instead of fluorine.
(S)-2-Fmoc-amino-3,3-dichloropropanoic acid: Contains two chlorine atoms instead of fluorine.
Uniqueness
(S)-2-Fmoc-amino-3,3-difluoropropanoic acid is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable tool in various research and industrial applications.
Propiedades
Fórmula molecular |
C18H15F2NO4 |
|---|---|
Peso molecular |
347.3 g/mol |
Nombre IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-difluoropropanoic acid |
InChI |
InChI=1S/C18H15F2NO4/c19-16(20)15(17(22)23)21-18(24)25-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-16H,9H2,(H,21,24)(H,22,23)/t15-/m1/s1 |
Clave InChI |
OQKGWVQUSYYCCB-OAHLLOKOSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C(F)F)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rel-(3aR,6S,7aR)-N-(furan-2-ylmethyl)octahydrofuro[3,2-b]pyridine-6-carboxamide hydrochloride](/img/structure/B14027777.png)
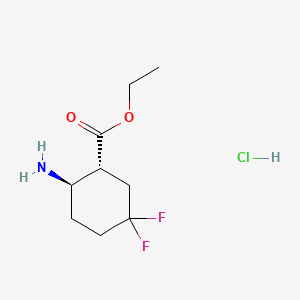


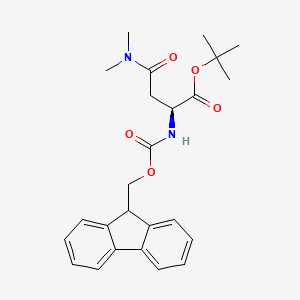
![5-(3,4,5-Trimethoxyphenyl)-5,6-dihydropyrido[3,4-c][1,9]phenanthrolin-12-amine](/img/structure/B14027794.png)
